molecular formula C7H14OS B13592516 (4-Methyloxan-4-yl)methanethiol

(4-Methyloxan-4-yl)methanethiol

Cat. No.: B13592516
M. Wt: 146.25 g/mol
InChI Key: XWVFCTQDHHETLK-UHFFFAOYSA-N
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Description

(4-Methyloxan-4-yl)methanethiol: is an organic compound with the molecular formula C7H14OS It is characterized by the presence of a thiol group (-SH) attached to a methylene group, which is further connected to a 4-methyloxan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyloxan-4-yl)methanethiol typically involves the reaction of 4-methyloxan with methanethiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process is designed to be efficient and cost-effective, ensuring that the compound is produced in sufficient quantities to meet demand.

Chemical Reactions Analysis

Types of Reactions

(4-Methyloxan-4-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form simpler thiol derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Simpler thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Methyloxan-4-yl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methyloxan-4-yl)methanethiol involves its interaction with various molecular targets. The thiol group is highly reactive and can form covalent bonds with other molecules, leading to changes in their structure and function. This reactivity is exploited in various applications, such as in the modification of proteins or the synthesis of complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

    (4-Methyloxan-4-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    (4-Methyloxan-4-yl)methanamine: Contains an amine group instead of a thiol group.

Uniqueness

(4-Methyloxan-4-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity compared to its analogs. This reactivity makes it valuable in various chemical transformations and applications.

Properties

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

(4-methyloxan-4-yl)methanethiol

InChI

InChI=1S/C7H14OS/c1-7(6-9)2-4-8-5-3-7/h9H,2-6H2,1H3

InChI Key

XWVFCTQDHHETLK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOCC1)CS

Origin of Product

United States

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